Selective MES-Only Anticonvulsant Profile vs. Dual-Activity Analog 12b in Mice
In Phase I mouse anticonvulsant screening, the target compound 12c demonstrated exclusive MES protection at 100–300 mg/kg (ip) with no scPTZ activity up to 300 mg/kg. In direct contrast, the 5-methyl analog 12b provided dual MES and scPTZ protection in the same assay, with 4/5 animals protected in scPTZ at 300 mg/kg [1]. This divergent seizure-model selectivity is a direct consequence of the 5,5-dimethyl substitution, establishing 12c as an MES-specific probe.
| Evidence Dimension | Seizure model selectivity in mice (Phase I screening) |
|---|---|
| Target Compound Data | MES: active (3/7 protected at 100 mg/kg; 4/5 at 300 mg/kg, 30 min–4 h); scPTZ: inactive up to 300 mg/kg; Toxicity: 2/8 toxic at 100 mg/kg, 3/4 toxic at 300 mg/kg (30 min–4 h) |
| Comparator Or Baseline | 5-Methyl analog 12b: MES active (1/3 protected at 100 mg/kg, 2/3 at 300 mg/kg); scPTZ active (4/5 at 300 mg/kg); Toxicity: 3/8 toxic at 100 mg/kg, 3/4 toxic at 300 mg/kg |
| Quantified Difference | 12c shows complete selectivity for MES over scPTZ, while 12b exhibits dual MES/scPTZ protection; toxicity incidence at 100 mg/kg: 12c (2/8) vs. 12b (3/8) |
| Conditions | Male albino CF-1 mice; test compounds administered intraperitoneally at 100 and 300 mg/kg; MES, scPTZ, and rotorod toxicity assessed at 15 min, 30 min, and 4 h post-dose |
Why This Matters
Researchers seeking an MES-specific pharmacological tool can rely on 12c's exclusive MES efficacy to avoid confounding scPTZ-mediated effects, which cannot be achieved with dual-acting analog 12b.
- [1] Jackson PL, Hanson CD, Farrell AK, Butcher RJ, Stables JP, Eddington ND, Scott KR. Enaminones 12. An explanation of anticonvulsant activity and toxicity per Linus Pauling's clathrate hypothesis. Eur J Med Chem. 2012 May;51:42-51. Table 3. View Source
